N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
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Overview
Description
“N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C19H20N4O3S and a molecular weight of 384.451. This product is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds are available for purchase, suggesting that they can be synthesized in a laboratory setting23. For more detailed information about the synthesis process, it would be necessary to consult specific scientific literature or databases.Molecular Structure Analysis
The molecular structure of this compound can be determined by its molecular formula, C19H20N4O3S1. However, the specific arrangement of these atoms and the bonds between them are not provided in the search results. Detailed structural analysis would typically involve techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving this compound456. Chemical reactions can depend on various factors, including the presence of other substances, temperature, and pressure. Detailed information about the chemical reactions of this compound would likely be found in specialized chemical databases or scientific literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the search results345. These properties can be determined through laboratory testing and are often listed in chemical databases.
Scientific Research Applications
Application in Neurosurgery
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, as part of the endothelin receptor antagonists group, has been studied for its effectiveness in preventing subarachnoid hemorrhage-induced cerebral vasospasm. Oral administration of these antagonists, including bosentan, showed a significant decrease in the magnitude of arterial constriction, suggesting potential for treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Pharmacological Properties in Airway Smooth Muscle
This compound's relevance in pharmacology is highlighted by its effect on human airway smooth muscle contractions. Studies have shown that bosentan, an endothelin ET(A/B) receptor antagonist, can shift response curves to endothelin-1, indicating its potential in managing conditions like asthma or chronic obstructive pulmonary disease (Takahashi et al., 1997).
Safety And Hazards
Future Directions
The future directions of research involving this compound are not specified in the search results789. The potential applications and research directions of a compound can depend on various factors, including its physical and chemical properties, its mechanism of action, and the current state of the field. For more detailed information, it would be necessary to consult recent scientific literature in the relevant field.
properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-6-30-22-13-21(23-16(4)24-22)25-17-7-9-18(10-8-17)26-31(27,28)20-12-19(29-5)14(2)11-15(20)3/h7-13,26H,6H2,1-5H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVOWCCDLZFMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
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